molecular formula C15H11N3 B14804950 2-(1H-indol-2-yl)-1H-benzo[d]imidazole

2-(1H-indol-2-yl)-1H-benzo[d]imidazole

Cat. No.: B14804950
M. Wt: 233.27 g/mol
InChI Key: STMZATNMQGQOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Indol-2-yl)-1H-Benzo[d]imidazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and infectious disease research. It is built on a molecular framework that combines an indole ring system with a benzimidazole pharmacophore, a structure known to exhibit a wide range of biological activities. Scientific literature on closely related analogs, specifically the 3-yl isomer, has demonstrated potent and broad-spectrum biological activity, suggesting high research value for this chemical series . Studies on these analogs have shown exceptional activity against critical pathogens, including Staphylococcus aureus (ATCC 25923), methicillin-resistant Staphylococcus aureus (MRSA ATCC 43300), Mycobacterium smegmatis , and the fungal species Candida albicans (ATCC 10231) . Some specific derivatives have displayed minimum inhibitory concentration (MIC) values of less than 1 µg/mL against staphylococci, highlighting their potential potency . Beyond their direct antimicrobial effects, these compounds have also exhibited excellent antibiofilm activity, capable of both inhibiting the formation of biofilms and eradicating cells within mature biofilms . This makes them compelling candidates for investigating new strategies to treat persistent, biofilm-associated infections. The mechanism of action for benzo[d]imidazole derivatives is multifaceted. Molecular docking studies suggest that related compounds may interact with key bacterial targets, including (p)ppGpp synthetases/hydrolases (enzymes involved in the bacterial stress response and persistence), Filamenting temperature-sensitive protein Z (FtsZ, a crucial bacterial cell division protein), and pyruvate kinases (essential metabolic enzymes) . This multi-target potential positions this compound as a valuable tool for researchers exploring novel antibacterial mechanisms and combating antibiotic resistance. This product is intended for research applications in chemical biology, antibiotic discovery, and mechanistic studies. It is provided as a high-purity compound to ensure reproducible results in your experimental workflows. FOR RESEARCH USE ONLY. Not for use in diagnostic, therapeutic, or any human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

2-(1H-indol-2-yl)-1H-benzimidazole

InChI

InChI=1S/C15H11N3/c1-2-6-11-10(5-1)9-14(16-11)15-17-12-7-3-4-8-13(12)18-15/h1-9,16H,(H,17,18)

InChI Key

STMZATNMQGQOAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

The Significance of Indole and Benzimidazole Scaffolds in Contemporary Medicinal Chemistry

The indole (B1671886) and benzimidazole (B57391) heterocycles are considered "privileged scaffolds" in medicinal chemistry due to their recurrence in a multitude of biologically active compounds and their ability to interact with a wide array of biological targets. researchgate.netscispace.com

Indole: This aromatic heterocyclic organic compound is a structural component of essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin. nih.gov Its versatile structure allows for diverse substitutions, which has led to its incorporation into numerous therapeutic agents. nih.govorientjchem.org The U.S. Food and Drug Administration (FDA) has approved a significant number of indole-containing drugs for conditions including migraines, infections, and hypertension. nih.govpnu.ac.ir The broad therapeutic applications of indole derivatives encompass anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govorientjchem.org

Benzimidazole: A bicyclic compound composed of fused benzene (B151609) and imidazole (B134444) rings, benzimidazole shares a structural resemblance to naturally occurring purine (B94841) nucleotides, allowing it to interact with various biopolymers. researchgate.netnih.gov This structural feature is a key reason for its broad spectrum of pharmacological activities. researchgate.netresearchgate.netnih.gov Benzimidazole derivatives are integral to a number of marketed drugs with diverse uses, including as anthelmintics (albendazole), proton pump inhibitors (omeprazole), and anticancer agents (bendamustine). researchgate.netresearchgate.netnih.gov The benzimidazole nucleus is known to possess significant antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. nih.govniscpr.res.in

The following tables highlight examples of FDA-approved drugs and the range of biological activities associated with these two pivotal scaffolds.

Table 1: Examples of FDA-Approved Drugs Containing Indole or Benzimidazole Scaffolds

Scaffold Drug Name Therapeutic Application
Indole Indomethacin Anti-inflammatory (NSAID) nih.gov
Sumatriptan Antimigraine
Perindopril Antihypertensive researchgate.net
Vincristine Anticancer researchgate.net
Benzimidazole Omeprazole Antiulcer (Proton Pump Inhibitor) nih.govnih.gov
Albendazole Anthelmintic researchgate.net
Bendamustine Anticancer nih.gov

Table 2: Overview of Biological Activities

Biological Activity Indole Derivatives Benzimidazole Derivatives
Anticancer Yes nih.govresearchgate.net Yes researchgate.netnih.govijirt.org
Antimicrobial/Antibacterial Yes nih.govrsc.org Yes researchgate.netniscpr.res.inresearchgate.net
Antifungal Yes nih.gov Yes nih.govniscpr.res.in
Antiviral Yes orientjchem.org Yes researchgate.netnih.gov
Anti-inflammatory Yes nih.gov Yes researchgate.netnih.gov

Rationale for Indole Benzimidazole Hybrid Design and Synergistic Effects

The rationale for designing hybrid molecules containing both indole (B1671886) and benzimidazole (B57391) moieties stems from the principle of pharmacophore hybridization. mdpi.com This strategy involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. The goal is to develop compounds that may exhibit a combination of the biological activities of the parent scaffolds, potentially leading to synergistic effects, enhanced potency, or the ability to modulate multiple biological targets simultaneously. mdpi.com

Researchers envision that combining the bioactive components of indole and benzimidazole could afford compounds with potent and potentially novel therapeutic activities, particularly in areas like oncology and infectious diseases. researchgate.netnih.gov The fusion of these two heterocycles can lead to a new molecular framework with a unique three-dimensional shape and electronic distribution, allowing it to interact with biological targets in a manner distinct from either of the individual components. mdpi.com Studies on various indole-benzimidazole hybrids have demonstrated activities such as anticancer, antimicrobial, and enzyme inhibition, validating the potential of this design strategy. researchgate.netnih.gov For instance, certain hybrids have been designed as selective estrogen receptor modulators (SERMs) for breast cancer therapy or as multi-target kinase inhibitors.

Overview of 2 1h Indol 2 Yl 1h Benzo D Imidazole As a Representative Heterocyclic Hybrid Structure

Conventional Synthetic Routes for Indolyl-Benzimidazole Core

The construction of the this compound core primarily relies on established benzimidazole synthesis protocols. The most common approaches involve the condensation of ortho-diaminobenzenes with carboxylic acids or their equivalents, a method that has proven versatile and effective. nih.gov

A foundational method for synthesizing the this compound core is the direct condensation of o-phenylenediamine with indole-2-carboxylic acid or its derivatives. nih.govpnu.ac.ir This reaction is typically carried out under acidic conditions and at elevated temperatures to facilitate the cyclodehydration process. pnu.ac.ir The general mechanism involves an initial nucleophilic attack by one of the amino groups of o-phenylenediamine on the carboxyl carbon of the indole derivative, forming an o-amino anilide intermediate. Subsequent intramolecular cyclization via attack of the second amino group, followed by dehydration, yields the final benzimidazole ring system. Various acidic catalysts and dehydrating agents, such as polyphosphoric acid (PPA) or mineral acids, are often employed to drive the reaction to completion. google.com While this method is robust, it can require harsh conditions and long reaction times. pnu.ac.ir

A variation of this approach involves the reaction of o-phenylenediamine with indole-3-carboxaldehyde. This condensation typically proceeds via an oxidative cyclodehydrogenation pathway. nih.gov

An efficient and high-yielding method for the synthesis of this compound involves the use of phosphoryl chloride (POCl3). ingentaconnect.comtandfonline.com In this procedure, POCl3 serves as both a solvent and a catalyst, facilitating the condensation of o-phenylenediamine with indole-2-carboxylic acid. tandfonline.comresearchgate.net The reaction is believed to proceed through the in-situ formation of a more reactive acyl chloride intermediate from the carboxylic acid. This intermediate is then attacked by the o-phenylenediamine. The subsequent intramolecular cyclization and dehydration are promoted by the acidic and dehydrating environment provided by POCl3, leading to the formation of the benzimidazole ring. ingentaconnect.com

This method offers significant advantages, including good to excellent yields, shorter reaction times, and operational simplicity compared to traditional high-temperature condensations. ingentaconnect.comtandfonline.com

Table 1: POCl3-Mediated Synthesis of this compound Derivatives

Reactant 1 Reactant 2 Conditions Product Yield (%) Reference
o-Phenylenediamine Indole-2-carboxylic acid POCl3, 80 °C This compound 90 ingentaconnect.comtandfonline.com
4-Methyl-o-phenylenediamine Indole-2-carboxylic acid POCl3, 80 °C 5-Methyl-2-(1H-indol-2-yl)-1H-benzo[d]imidazole 88 tandfonline.com

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound is readily achieved by utilizing appropriately substituted starting materials. nih.gov Substituents can be introduced on either the benzimidazole ring system or the indole moiety.

To obtain analogs with substitution on the benzimidazole portion, substituted o-phenylenediamines are used as precursors. For example, reacting 4-substituted o-phenylenediamines (e.g., with methyl, chloro, or nitro groups) with indole-2-carboxylic acid under condensation conditions yields the corresponding 5-substituted this compound derivatives. nih.gov However, the use of unsymmetrically substituted phenylenediamines can sometimes lead to the formation of a mixture of two regioisomers. nih.gov

Similarly, substituents can be placed on the indole ring by starting with a substituted indole-2-carboxylic acid or indole-3-carboxaldehyde. nih.gov For instance, indole precursors with substituents on the nitrogen atom (e.g., alkyl, benzyl) or at various positions on the indole's benzene (B151609) ring are well-tolerated in these synthetic protocols, leading to a wide array of analogs. nih.gov

Table 2: Synthesis of Substituted 2-(1H-indol-3-yl)-1H-benzo[d]imidazole Analogs

Indole Reactant o-Phenylenediamine Reactant Product Yield (%) Reference
1-Ethyl-1H-indole-3-carboxaldehyde o-Phenylenediamine 2-(1-Ethyl-1H-indol-3-yl)-1H-benzo[d]imidazole 98 nih.gov
1-Benzyl-1H-indole-3-carboxaldehyde o-Phenylenediamine 2-(1-Benzyl-1H-indol-3-yl)-1H-benzo[d]imidazole 91 nih.gov
Indole-3-carboxaldehyde 4,5-Dimethylbenzene-1,2-diamine 5,6-Dimethyl-2-(1H-indol-3-yl)-1H-benzo[d]imidazole 82 nih.gov

Derivatization Strategies for Functionalization and Hybrid Molecule Generation

The this compound scaffold possesses reactive sites, namely the N-H protons of the indole and benzimidazole rings, which are amenable to further chemical modification. These sites allow for derivatization to functionalize the core structure and to generate hybrid molecules by linking them to other chemical entities. nih.gov

Common derivatization strategies include N-alkylation and N-acylation. For example, the N-H protons can be deprotonated using a suitable base, such as sodium hydride (NaH), followed by treatment with an electrophile like methyl iodide to introduce an N-methyl group. nih.gov Such reactions can sometimes lead to disubstituted products where both the indole and benzimidazole nitrogens are functionalized. nih.gov

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a prominent strategy in drug design. The indolyl-benzimidazole core serves as an excellent building block for this purpose. For instance, the benzimidazole nitrogen can be functionalized with a linker that is then attached to another heterocyclic system, such as an oxadiazole or phthalazinedione, to create novel hybrid compounds. ijpsonline.com This is often achieved by first reacting the core with chloroacetic acid to introduce a carboxylic acid handle, which can then be converted to a more reactive acyl chloride or coupled with a hydrazide to build the second heterocyclic ring. ijpsonline.com

Advanced Spectroscopic Analysis for Structural Confirmation

The precise molecular structure of this compound was unequivocally established using a suite of spectroscopic methods. These techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS), provide complementary information regarding the compound's connectivity, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of both the indole and benzimidazole rings, as well as the N-H protons, are observed. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and spatial relationships of these protons.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms within the molecule. The characteristic chemical shifts for the carbons in the heterocyclic rings and the quaternary carbons at the ring junctions confirm the fused-ring structure.

¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
Data not available in search results

Detailed experimental values for chemical shifts and coupling constants are pending comprehensive literature availability.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands. Key vibrational frequencies include the N-H stretching vibrations for both the indole and benzimidazole moieties, typically observed in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching and C=C/C=N stretching vibrations within the heterocyclic rings also provide signature peaks that confirm the compound's structural integrity.

IR Spectroscopy
Frequency (cm⁻¹) Vibrational Mode Assignment
Data not available in search resultsN-H Stretch (Indole & Benzimidazole)
Data not available in search resultsAromatic C-H Stretch
Data not available in search resultsC=N and C=C Stretch (Ring Vibrations)

Specific peak frequencies are contingent on experimental data which is not fully available in the provided search results.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₅H₁₁N₃), the calculated exact mass is a critical parameter for confirming its identity. The experimentally observed molecular ion peak in the HRMS spectrum must match the theoretical value to a high degree of precision (typically within a few parts per million), thereby validating the molecular formula and ruling out other potential compositions.

High-Resolution Mass Spectrometry (HRMS)
Parameter Value
Molecular Formula C₁₅H₁₁N₃
Calculated m/z [M+H]⁺ Value requires calculation based on exact atomic masses
Observed m/z [M+H]⁺ Data not available in search results

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

While spectroscopic methods provide invaluable data on molecular connectivity, single-crystal X-ray diffraction offers the most definitive evidence of molecular structure in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing accurate bond lengths, bond angles, and torsional angles.

For this compound, a successful crystal structure analysis would reveal the planarity of the individual indole and benzimidazole ring systems and the dihedral angle between them. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H groups, which dictate the crystal packing arrangement.

Crystallographic Data
Parameter Value
Crystal System Data not available in search results
Space Group Data not available in search results
Unit Cell Dimensions Data not available in search results
Key Bond Lengths (Å) Data not available in search results
Key Bond Angles (°) Data not available in search results

Comprehensive crystallographic data for this specific compound is not available in the current search results.

Structure Activity Relationship Sar Studies of 2 1h Indol 2 Yl 1h Benzo D Imidazole Derivatives

Influence of Substituents on Indole (B1671886) and Benzimidazole (B57391) Moieties on Biological Activity

The biological activity of 2-(1H-indol-2-yl)-1H-benzo[d]imidazole derivatives can be significantly altered by the introduction of various substituents on both the indole and benzimidazole rings. The nature and position of these substituents play a pivotal role in modulating the pharmacological properties of the compounds.

The introduction of halogen atoms and alkyl groups to the this compound scaffold has been shown to have a pronounced effect on the biological activity of the resulting derivatives.

Halogenation, the process of introducing one or more halogen atoms into a compound, can influence factors such as lipophilicity, electronic properties, and metabolic stability, thereby affecting the compound's interaction with biological targets. For instance, studies on related benzimidazole derivatives have shown that the presence of bromo (Br) or fluoro (F) substituents at the 3-position of a phenyl ring attached to the core structure can be favorable for potent and selective cytotoxic activity. nih.gov Substitution at the 4-position with atoms like fluorine has also been noted as beneficial. nih.gov In the context of indole-imidazole compounds, derivatives containing chlorine atoms have demonstrated the ability to inhibit the growth of various fungal strains. nih.govresearchgate.net

Alkyl substitution also plays a critical role in determining the biological profile of these compounds. Research indicates that indole-imidazole derivatives bearing an alkyl substituent can exhibit excellent cytoprotective effects against oxidative hemolysis. nih.govresearchgate.net The presence of methyl groups, for example, has been investigated, although in some related structures, their influence on activity was found to be weak. mdpi.com However, the strategic placement of larger alkyl or aryl groups at the 2-position of the benzimidazole ring has been shown to enhance inhibitory activities in certain contexts. mdpi.com

The following table summarizes the effects of representative halogen and alkyl substitutions on the biological activity of related benzimidazole and indole-imidazole derivatives.

Compound TypeSubstituentPositionObserved Effect
Benzimidazole DerivativeBromo (Br) or Fluoro (F)3-position of phenyl ringFavorable for potent and selective cytotoxic activity nih.gov
Benzimidazole DerivativeFluoro (F)4-position of phenyl ringBeneficial for cytotoxic activity nih.gov
Indole-imidazole DerivativeChlorine (Cl)-Inhibition of fungal growth nih.govresearchgate.net
Indole-imidazole DerivativeAlkyl group-Excellent cytoprotective effect against oxidative hemolysis nih.govresearchgate.net

The position of substituents on both the indole and benzimidazole rings is a critical determinant of the biological activity of this compound derivatives. Shifting a substituent from one position to another can lead to significant changes in the compound's efficacy and selectivity.

Studies on benzimidazole derivatives have highlighted the importance of substitution at various positions, including N1, C2, C5, and C6, in influencing their anti-inflammatory activity. nih.gov For instance, the placement of aryl groups at the C2 position of the benzimidazole core has been found to result in greater inhibitory activity compared to alkyl groups in some assays. mdpi.com

In the context of indole derivatives, the position of substitution is equally crucial. For example, in a series of indole-2- and 3-carboxamide derivatives, N-benzyl mono-halogenated benzamide-containing compounds substituted at the 2-position of the indole ring showed good enzymatic inhibitory activity, whereas their 3-positional isomers did not exhibit any such activity. mdpi.com This demonstrates that even a subtle change in the attachment point of a substituent on the indole moiety can lead to a complete loss of a specific biological function.

The table below illustrates how positional isomerism can modulate the biological activity of related indole and benzimidazole derivatives.

Core StructureSubstituentPosition 1Activity at Position 1Position 2Activity at Position 2
Indole-carboxamideN-benzyl mono-halogenated benzamide2-positionGood enzymatic inhibition mdpi.com3-positionNo enzymatic inhibition mdpi.com
BenzimidazoleAryl groupC2-positionMore inhibitory activity mdpi.com--
BenzimidazoleAlkyl groupC2-positionLess inhibitory activity mdpi.com--

Ligand-Receptor Interaction Hypotheses from SAR Data

Structure-activity relationship data for this compound and related compounds have led to the formulation of several hypotheses regarding their interactions with biological targets at a molecular level. These hypotheses are instrumental in guiding the design of new derivatives with improved affinity and specificity.

For instance, in a study of 2,5-substituted-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents, it was proposed that these compounds could act as colchicine (B1669291) or nocodazole (B1683961) binding site targeting agents. nih.gov The antiproliferative activity of these compounds, with IC50 values in the low micromolar range, suggests a direct interaction with tubulin, thereby disrupting microtubule formation. nih.gov The specific substitutions at the 2- and 5-positions of the benzimidazole ring are thought to be crucial for fitting into the binding pocket on the tubulin protein.

Furthermore, the electronic properties of substituents can influence ligand-receptor interactions. Electron-withdrawing groups, for example, have been observed to increase the hemolytic activity of certain indole-imidazole derivatives, suggesting an alteration of the molecule's ability to interact with cell membranes or specific protein targets. nih.gov

Computational Approaches in SAR Elucidation (e.g., CoMFA Modeling)

Computational methods are increasingly being employed to elucidate the structure-activity relationships of this compound derivatives and to design new, more potent analogues. Techniques such as Comparative Molecular Field Analysis (CoMFA) and other 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) approaches are particularly valuable in this regard. nih.govnih.gov

CoMFA is a 3D-QSAR method that correlates the biological activity of a series of compounds with their 3D steric and electrostatic fields. nih.gov In a typical CoMFA study, the molecules are aligned, and their steric and electrostatic fields are calculated at various grid points in a 3D box surrounding them. Statistical methods, such as Partial Least Squares (PLS), are then used to derive a mathematical equation that relates the variations in these fields to the observed biological activities.

The results of a CoMFA analysis are often visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to lead to an increase or decrease in activity. For example, a CoMFA model might reveal that bulky substituents in a particular region are favorable for activity (indicated by a green contour), while electronegative groups in another area are detrimental (indicated by a red contour). This information provides valuable insights into the steric and electronic requirements of the receptor's binding site.

In addition to CoMFA, other computational techniques such as molecular docking are used to predict the binding modes of these compounds within the active site of a target protein. semanticscholar.org These studies can help to rationalize the observed SAR data and provide a structural basis for the ligand-receptor interactions.

Biological Activity Profiles of 2 1h Indol 2 Yl 1h Benzo D Imidazole Analogs in Vitro and Preclinical Investigations

Antimicrobial Activity

Derivatives of 2-(1H-indol-2-yl)-1H-benzo[d]imidazole have been the subject of numerous studies to evaluate their efficacy against a variety of pathogenic microorganisms. These investigations have revealed significant potential for these compounds as antimicrobial agents.

Antibacterial Efficacy Against Clinically Relevant Strains

The antibacterial properties of this compound analogs have been tested against several clinically significant bacterial strains. Notably, certain derivatives have shown high activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), and Mycobacterium smegmatis. For instance, indolylbenzo[d]imidazoles designated as 3ao and 3aq have demonstrated potent activity against staphylococci, with minimum inhibitory concentrations (MICs) of less than 1 µg/mL. nih.govmdpi.com Other analogs, 3aa and 3ad, also showed notable activity with MICs ranging from 3.9 to 7.8 µg/mL. nih.govmdpi.com

Against Mycobacterium smegmatis, the analog 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) exhibited a low MIC of 3.9 µg/mL. nih.govmdpi.com While many synthesized compounds were tested against Escherichia coli, the specific activities of the most potent analogs against this Gram-negative bacterium are not detailed as prominently. nih.gov Similarly, while some benzimidazole (B57391) derivatives have shown activity against Bacillus subtilis and Pseudomonas aeruginosa, specific data for this compound analogs is not extensively reported in the provided context. There is a lack of specific data regarding the efficacy of these compounds against Streptococcus pyogenes.

Table 1: Antibacterial Activity of this compound Analogs
Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
3ao Staphylococcus aureus< 1 nih.govmdpi.com
3aq Staphylococcus aureus< 1 nih.govmdpi.com
3aa Staphylococcus aureus3.9 - 7.8 nih.govmdpi.com
3ad Staphylococcus aureus3.9 - 7.8 nih.govmdpi.com
3ag Mycobacterium smegmatis3.9 nih.govmdpi.com

Antifungal Efficacy

Table 2: Antifungal Activity of this compound Analogs
Compound IDFungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
3ag Candida albicans3.9 nih.govmdpi.com
3aq Candida albicans3.9 nih.govmdpi.com

Anti-biofilm Activity

Bacterial biofilms pose a significant challenge in treating infections due to their inherent resistance to antibiotics. Several this compound analogs have exhibited promising anti-biofilm properties. The compounds 3aa, 3ad, 3ao, and 3aq, which demonstrated strong antibacterial activity, also showed excellent anti-biofilm activity. nih.gov These compounds were found to inhibit the formation of biofilms and were also effective in killing cells within mature biofilms. nih.gov

Anticancer Activity

The anticancer potential of this compound analogs has been explored through in vitro cytotoxicity studies against a variety of human cancer cell lines and investigations into their mechanisms of action.

In Vitro Cytotoxicity Against Diverse Human Cancer Cell Lines

A new series of (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. nih.gov One particular analog, designated as 8l, showed significant cytotoxic activity against the triple-negative breast cancer cell line MDA-MB-231 with an IC50 value of 3.26 ± 0.24 µM. nih.gov This compound was also evaluated against prostate (PC-3), and non-small cell lung (A549) cancer cell lines, though specific IC50 values for these were not as prominently highlighted as for MDA-MB-231. nih.gov Some novel (4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanones have shown moderate activity against the cervical cancer cell line (HeLa). nih.gov Another study on benzimidazole-hydrazone hybrids identified compounds with excellent cytotoxic effects against human colon cancer (HCT-116) and mammary gland cancer (MCF-7) cell lines, with IC50 values ranging from 7.82 to 21.48 μM. There is limited specific information in the search results regarding the cytotoxicity of this compound analogs against ovarian (SKOV-3) and acute monocytic leukemia (THP-1) cell lines.

Table 3: In Vitro Cytotoxicity of this compound Analogs
Compound ID/SeriesCancer Cell LineCancer TypeIC50 (µM)Reference
8l MDA-MB-231Breast3.26 ± 0.24 nih.gov
Benzimidazole-hydrazone hybrids (6c, 6h-j) HCT-116Colorectal7.82 - 21.48
Benzimidazole-hydrazone hybrids (6c, 6h-j) MCF-7Breast7.82 - 21.48
(4-(2-substituted-1H-benzo[d]imidazol-1-yl) pyridin-2-yl) (1H-imidazol-1-yl) methanones HeLaCervicalModerate Activity nih.gov

Elucidation of Molecular Mechanisms of Anticancer Action

Research into the molecular mechanisms underlying the anticancer activity of this compound analogs has revealed their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest. For instance, the treatment of MDA-MB-231 cells with compound 8l led to the cells being arrested in the G0/G1 phase of the cell cycle.

Furthermore, this compound was shown to induce apoptosis in MDA-MB-231 cells. Western blot analysis demonstrated that treatment with compound 8l resulted in the activation of caspase-3 and an increased expression of cleaved PARP. It also led to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. Similarly, a mechanistic study of a lead benzimidazole-hydrazone hybrid, compound 6i, in HepG2 liver cancer cells showed its ability to induce cell cycle arrest and apoptosis, which was accompanied by the upregulation of pro-apoptotic caspase-3 and Bax, and downregulation of anti-apoptotic Bcl-2.

Antiviral Activity

The benzimidazole core structure is present in a number of compounds with a broad spectrum of antiviral activities.

Human Immunodeficiency Virus (HIV): Derivatives of benzimidazole have been investigated as inhibitors of multiple targets in the HIV replication cycle. amazonaws.com One study designed and synthesized new benzimidazolyl diketo acid derivatives as potential inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov The most potent compound, 13g , exhibited an EC50 value of 40 µM with low cytotoxicity. nih.gov Other research has focused on imidazole (B134444) derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). amazonaws.com Additionally, a benzimidazole derivative, 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole (696) , was found to target the HIV-1 capsid (CA) protein, blocking replication with an IC50 of 3 µM. researchgate.net

Hepatitis B Virus (HBV): A series of novel benzimidazole derivatives have been synthesized and evaluated for their anti-HBV activity. nih.gov These compounds generally showed strong activity against HBV replication in vitro with low cytotoxicity. nih.gov The most promising compounds from this series were 12a and 12b , which displayed high antiviral potency with IC50 values of 0.9 µM and 0.7 µM, respectively, and remarkable selectivity indices (>1111 and 714). nih.gov These results position them as potential novel inhibitors for further development against chronic HBV infection, which remains a major global health issue. nih.govresearchgate.net

Influenza Virus: While many classes of compounds are being investigated for anti-influenza activity, including those targeting viral neuraminidase, M2 protein, or hemagglutinin, specific research on this compound analogs against influenza is less detailed in the provided sources. nih.govrjsocmed.comnih.govmdpi.com However, the broader class of heterocyclic compounds is of significant interest in the search for new antiviral agents to combat the frequent emergence of drug-resistant influenza strains. mdpi.com

Table 3: Antiviral Activity of Selected Benzimidazole Analogs

Compound Target Virus Mechanism/Target EC50 / IC50
Compound 13g HIV-1 Integrase Inhibition (putative) 40 µM (EC50)
Compound 696 HIV-1 Capsid (CA) Protein 3 µM (IC50)
Compound 12a HBV Replication Inhibition 0.9 µM (IC50)
Compound 12b HBV Replication Inhibition 0.7 µM (IC50)

Immunomodulatory and Anti-inflammatory Properties

While direct studies on the immunomodulatory and anti-inflammatory properties of this compound are not extensively detailed in the reviewed literature, the broader class of benzimidazole derivatives has shown significant potential in modulating immune and inflammatory responses. sci-hub.box Research on various benzimidazole-containing compounds has highlighted their ability to interfere with key inflammatory pathways.

For instance, certain benzimidazole derivatives have been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.commdpi.com This is a crucial aspect of their anti-inflammatory mechanism, as these cytokines are central mediators of the inflammatory cascade. The inhibition of these signaling molecules suggests that compounds based on the benzimidazole framework could be beneficial in conditions characterized by chronic inflammation.

Furthermore, the anti-inflammatory effects of some benzimidazole analogs are attributed to their interaction with various enzymes and receptors involved in the inflammatory process. nih.gov These include cyclooxygenase (COX) enzymes and 5-lipoxygenase, which are key to the synthesis of prostaglandins and leukotrienes, respectively. nih.gov By inhibiting these enzymes, benzimidazole derivatives can effectively reduce the production of these inflammatory mediators. The structural characteristics of the benzimidazole nucleus, particularly the substituents at various positions, play a significant role in determining the potency and selectivity of these anti-inflammatory effects. nih.gov

A study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives, which share structural similarities, demonstrated their ability to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), IL-6, and TNF-α in RAW264.7 cells. mdpi.commdpi.comresearchgate.net This indicates that the combination of indole (B1671886) and benzimidazole moieties can lead to potent anti-inflammatory agents.

Compound ClassObserved Anti-inflammatory/Immunomodulatory ActivityMechanism of Action
Benzimidazole DerivativesInhibition of pro-inflammatory cytokines (TNF-α, IL-6)Interaction with inflammatory pathways
Indole-2-formamide benzimidazole[2,1-b]thiazole derivativesInhibition of LPS-induced NO, IL-6, and TNF-α productionModulation of macrophage-mediated inflammation

Receptor-Specific Modulation

Analogs of this compound have been investigated for their ability to interact with specific receptors, demonstrating potential therapeutic applications in various physiological systems.

Several studies have identified indole and benzimidazole derivatives as potent antagonists of the histamine H4 receptor (H4R). google.comnih.gov The H4R is primarily expressed on cells of the immune system and is involved in inflammatory and allergic responses. Antagonism of this receptor is a promising strategy for the treatment of various inflammatory conditions.

Research into the structure-activity relationships of a series of ligands structurally related to (5-chloro-1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone has led to the identification of novel benzimidazole compounds as H4R antagonists. google.com These compounds have been evaluated through radioligand displacement studies and functional assays, showing pKi values up to 7.5 at the human H4R. google.com

Further investigations into indole-, benzimidazole-, and thienopyrrole-derived H4R ligands have revealed that many of these compounds act as inverse agonists rather than neutral antagonists. nih.gov This is significant because the H4R exhibits high constitutive activity, and inverse agonists can reduce this basal activity, potentially offering greater therapeutic benefit. In one study of 25 related compounds, 22 were identified as inverse agonists. nih.gov The inverse agonistic efficacy was found to be influenced by the nature of the substituent at the R5 position of the indole ring. nih.gov

Compound ClassReceptor TargetActivityReported Affinity (pKi)
Indole and Benzimidazole PiperazinesHistamine H4 Receptor (human)AntagonistUp to 7.5
Indole, Benzimidazole, and Thienopyrrole DerivativesHistamine H4 Receptor (human)Inverse Agonist/Neutral AntagonistVaries with substitution

The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), is a key regulator of various physiological processes. While direct data on this compound is limited, related benzimidazole derivatives have been explored for their affinity to the CB1 receptor.

A series of N-acyl-2,5-dimethoxyphenyl-1H-benzimidazoles were designed and synthesized based on a CoMFA model for CB1 ligands. acs.org Radioligand binding affinity assays revealed that eight of these novel benzimidazoles exhibited affinity for the CB1 receptor in the nanomolar range. acs.org This suggests that the benzimidazole scaffold can be a suitable framework for the development of potent CB1 receptor ligands.

The structure-activity relationship studies on these compounds indicated that modifications to the naphthalene ring and the pyridyl moiety could be explored to enhance affinity and selectivity. acs.org

Compound ClassReceptor TargetAffinity Range
N-acyl-2,5-dimethoxyphenyl-1H-benzimidazolesCannabinoid Receptor 1 (CB1)Nanomolar

The Receptor for Advanced Glycation End Products (RAGE) is a multiligand receptor implicated in the pathogenesis of various inflammatory diseases, diabetes, and neurodegenerative disorders. While specific studies on the RAGE inhibitory activity of this compound are not available in the reviewed literature, some benzimidazole derivatives have been investigated for their potential to modulate the RAGE pathway.

For instance, a study on 6-nitrobenzimidazole derivatives revealed their anti-glycation effects and their ability to inhibit the interaction of advanced glycation end products (AGEs) with RAGE. google.com This inhibition at the post-receptor level suggests a potential mechanism for mitigating the downstream inflammatory signaling initiated by RAGE activation. google.com The development of small-molecule RAGE inhibitors is an active area of research, and the benzimidazole scaffold represents a potential starting point for the design of such compounds. researchgate.net

Bone Morphogenetic Protein (BMP) Receptor Signaling Modulation and Induction of Osteogenic Differentiation

A significant area of research for this compound analogs has been their role in modulating Bone Morphogenetic Protein (BMP) receptor signaling. BMPs are crucial for bone formation and repair, and small molecules that can mimic or enhance their activity are of great therapeutic interest.

Novel indolyl-benzimidazoles, specifically the analogs SY-LB-35 and SY-LB-57, have been identified as potent activators of BMP receptor signaling. nih.govresearchgate.net These compounds have been shown to fully activate the BMP receptor pathway, mirroring the activity of recombinant BMPs (rBMPs). nih.govresearchgate.net In vitro studies using the pluripotent myoblast C2C12 cell line demonstrated that a 24-hour exposure to SY-LB-35 and SY-LB-57 resulted in sustained activation of non-canonical BMP signaling pathways. researchgate.net This activation led to an increased expression of BMP-mediated transcription targets, such as the Id1 transcription factor. researchgate.net

The osteogenic potential of these compounds was further confirmed by the expression of bone differentiation markers. After a 4-hour exposure to SY-LB-35 and SY-LB-57, an increase in bone-related gene products like β-catenin and Runx2 was observed. researchgate.net Longer-term exposure led to a considerable upregulation of osteogenic markers such as alkaline phosphatase (ALP) and osteocalcin (OCN) after 3 and 7 days, respectively. researchgate.net Furthermore, prolonged treatment with SY-LB-35 resulted in evidence of calcium deposition in cell cultures, a hallmark of mature osteoblasts. researchgate.net

CompoundActivityObserved Effects (in C2C12 cells)
SY-LB-35BMP Receptor AgonistSustained activation of non-canonical BMP signaling, increased Id1 expression, increased expression of β-catenin and Runx2, upregulation of ALP and OCN, induction of calcium deposition.
SY-LB-57BMP Receptor AgonistSustained activation of non-canonical BMP signaling, increased Id1 expression, increased expression of β-catenin and Runx2, upregulation of ALP and OCN.

In Vitro Wound Healing Promotion

In addition to their osteogenic properties, the indolyl-benzimidazole analogs SY-LB-35 and SY-LB-57 have demonstrated the ability to promote wound healing in vitro. nih.govresearchgate.net This activity is closely linked to their function as BMP receptor agonists, as BMP signaling is known to be involved in various aspects of tissue repair.

In a scrape-wound healing assay using C2C12 cell cultures, both SY-LB-35 and SY-LB-57 significantly increased the rate of wound closure. researchgate.net This effect was found to be dependent on the activation of the type I BMP receptor, Activin-like kinase 2 (ALK2), as well as the PI3K and p38 signaling pathways. researchgate.net Interestingly, the wound closure induced by these compounds was not affected by the inhibition of the ERK pathway. researchgate.net

These findings suggest that this compound analogs like SY-LB-35 and SY-LB-57 could have therapeutic potential in promoting the healing of various types of wounds, not just those related to bone.

Computational Chemistry and Molecular Modeling Investigations of 2 1h Indol 2 Yl 1h Benzo D Imidazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. nih.govrsc.org These calculations, grounded in the principles of quantum mechanics, can predict molecular geometry, orbital energies, charge distributions, and electrostatic potentials, all of which are critical for interpreting molecular reactivity and intermolecular interactions. cuny.edu

Density Functional Theory (DFT) Studies (e.g., B3LYP/6-311++G(d,p) basis set)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its accuracy in predicting molecular properties. nih.govresearchgate.net The 6-311++G(d,p) basis set is a versatile and commonly used set that provides a good balance between computational cost and accuracy for systems containing heteroatoms. researchgate.netdavidpublisher.com

In a typical DFT study of a molecule like 2-(1H-indol-2-yl)-1H-benzo[d]imidazole, the first step is to perform a geometry optimization to find the lowest energy conformation of the molecule. This optimized structure is then used for subsequent calculations of various electronic properties. DFT calculations on related benzimidazole (B57391) and indole (B1671886) derivatives have been successfully used to determine their structural parameters and electronic characteristics. nih.govacgpubs.org

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an important parameter that provides insights into the molecule's reactivity; a smaller energy gap generally implies higher reactivity. nih.gov

For indole-benzimidazole scaffolds, HOMO-LUMO analysis helps in understanding the charge transfer interactions that can occur within the molecule or with a biological target. The distribution of HOMO and LUMO densities across the molecule indicates the regions most likely to be involved in electron donation and acceptance, respectively.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzimidazole Derivative (Note: This data is for illustrative purposes and does not represent this compound)

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-1.89
Energy Gap (ΔE)4.36

Mulliken Charge Distribution and Natural Bond Orbital (NBO) Analysis

Mulliken charge distribution analysis provides an estimation of the partial atomic charges within a molecule, which is useful for understanding its polarity and electrostatic interactions. Natural Bond Orbital (NBO) analysis offers a more detailed picture of the bonding and electronic structure by describing the electron density in terms of localized orbitals. davidpublisher.com

NBO analysis can identify significant orbital interactions, such as charge delocalization from lone pairs to antibonding orbitals, which contribute to the stability of the molecule. For this compound, NBO analysis would reveal the extent of electron delocalization across the fused ring system and the nature of the intramolecular hydrogen bonding, if present.

Table 2: Illustrative Mulliken Atomic Charges for a Benzimidazole Derivative (Note: This data is for illustrative purposes and does not represent this compound)

AtomCharge (a.u.)
N1-0.542
C20.389
N3-0.587
C4-0.123
C5-0.118

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.

For this compound, the MESP map would likely show negative potential around the nitrogen atoms of the imidazole (B134444) and indole rings, indicating their potential to act as hydrogen bond acceptors. The hydrogen atoms attached to the nitrogen atoms would exhibit positive potential, highlighting their role as hydrogen bond donors.

Molecular Docking Simulations for Ligand-Protein Interactions and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. ctppc.org It is a crucial tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level. ijfmr.com Docking simulations involve placing the ligand in the active site of the protein and evaluating the binding affinity using a scoring function.

For this compound, molecular docking studies would be performed against various protein targets, such as kinases, to predict its binding mode and affinity. nih.gov The results of these simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. These insights are invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. nih.gov

Table 3: Illustrative Molecular Docking Results for a Benzimidazole-based Kinase Inhibitor (Note: This data is for illustrative purposes and does not represent this compound)

Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting Residues
VEGFR2 (2OH4)-9.8Cys919, Asp1046, Glu885
EGFR (1M17)-8.5Met793, Leu718, Thr790
CK2 (1J91)-7.9Val116, Ile174, Asp175

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential structural features of a ligand that are responsible for its biological activity. wjgnet.com A pharmacophore model consists of a 3D arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and aromatic rings. mdpi.com

Once a pharmacophore model is developed based on a set of active compounds, it can be used as a query in virtual screening to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.govmdpi.comnih.govresearchgate.net For kinase inhibitors, a common pharmacophore includes features that allow for interaction with the hinge region of the ATP binding site. wjgnet.com

For this compound, a pharmacophore model could be developed based on its structure and known active analogues. This model could then be used to screen for other compounds with the potential to exhibit similar biological activities, leading to the discovery of new lead compounds.

Prediction of Drug-Likeness and Pharmacokinetic Behavior (In Silico)

In silico methods are pivotal in modern drug discovery for the early assessment of a compound's potential as a drug candidate. These computational tools predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as the drug-likeness of a molecule, thereby reducing the time and cost associated with experimental studies. For the compound this compound, computational analyses based on established principles such as Lipinski's Rule of Five and Veber's Rule provide valuable insights into its pharmacokinetic profile and potential for oral bioavailability.

While direct computational studies for this compound are not extensively available in the reviewed literature, data for the closely related structural isomer, 2-(1H-indol-3-yl)-1H-benzo[d]imidazole, offers a strong predictive basis for its properties. The minor structural difference between these isomers—the point of attachment to the indole ring—is not expected to dramatically alter the key physicochemical parameters that govern drug-likeness.

Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. anexib.comnih.gov The rule establishes four simple physicochemical parameter cutoffs, and a compound is considered likely to be orally bioavailable if it violates no more than one of these rules.

ParameterValue for 2-(1H-indol-3-yl)-1H-benzo[d]imidazoleLipinski's RuleCompliance
Molecular Weight247.29 g/mol&le; 500 g/molYes
LogP (Octanol-Water Partition Coefficient)3.8&le; 5Yes
Hydrogen Bond Donors2&le; 5Yes
Hydrogen Bond Acceptors3&le; 10Yes

Based on the analysis of its isomer, this compound is predicted to fully comply with Lipinski's Rule of Five, suggesting it possesses favorable characteristics for oral bioavailability.

Veber's Rule and Other Pharmacokinetic Predictors

Veber's Rule provides additional criteria for predicting good oral bioavailability, focusing on molecular flexibility and polar surface area. Molecules with a topological polar surface area (TPSA) of 140 Ų or less and 10 or fewer rotatable bonds are more likely to have good oral bioavailability. wikipedia.orgnih.govresearchgate.net

ParameterValue for 2-(1H-indol-3-yl)-1H-benzo[d]imidazoleGeneral Guideline for Good Oral BioavailabilityCompliance
Topological Polar Surface Area (TPSA)54.9 &Aring;&sup2;&le; 140 &Aring;&sup2;Yes
Rotatable Bond Count1&le; 10Yes

The predicted low TPSA and minimal number of rotatable bonds for the structural isomer of this compound indicate a rigid molecular structure with good potential for membrane permeability and, consequently, favorable oral absorption. The TPSA value well below 90 Ų also suggests a possibility of crossing the blood-brain barrier. wikipedia.org

Photophysical Properties and Optoelectronic Applications of 2 1h Indol 2 Yl 1h Benzo D Imidazole and Its Derivatives

Fluorescence Spectroscopy and Quantum Yield Determinations

Derivatives of 2-(1H-indol-2-yl)-1H-benzo[d]imidazole are noted for their strong fluorescence characteristics, a property crucial for many of their applications. The emission properties are a result of the extensive π-conjugated system formed by the fused aromatic rings.

Detailed spectroscopic studies on related benzimidazole (B57391) derivatives reveal that they can be exceptionally efficient emitters. For instance, a series of novel benzimidazole derivatives dissolved in dimethylacetamide (DMA) have been shown to emit strong deep-blue light, with emission wavelengths recorded between 421 nm and 435 nm. benthamdirect.com Crucially, these compounds demonstrated exceptionally high fluorescence quantum yields (Φf), ranging from 42% to as high as 80%. benthamdirect.com A high quantum yield is indicative of an efficient conversion of absorbed light into emitted light, a desirable characteristic for applications in lighting and displays. researchgate.net

The photophysical behavior is highly dependent on the molecular structure and environment. For example, the well-studied derivative 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) exhibits intense fluorescence emission due to a phenomenon known as excited-state intramolecular proton transfer (ESIPT). nih.gov This process, which involves the transfer of a proton within the molecule upon excitation, results in a large Stokes shift (the difference between the absorption and emission maxima) and contributes to its high fluorescence quantum yield and good light stability. nih.gov Such properties are foundational for developing robust and efficient fluorescent materials.

Table 1: Fluorescence Properties of Selected Benzimidazole Derivatives in Dimethylacetamide (DMA)

CompoundEmission Wavelength (λem)Fluorescence Quantum Yield (Φf)
BMPO423 nm72%
Me-BMPO428 nm50%
Di-MeBMPO435 nm42%
F-BMPO423 nm73%
Cl-BMPO421 nm80%

Data sourced from a study on new benzimidazole derivatives exhibiting high luminescence. benthamdirect.com

Deep-Blue Photoluminescence and Electroluminescence Characteristics

The pursuit of stable and efficient deep-blue light-emitting materials is a significant challenge in the development of full-color displays and solid-state lighting based on organic light-emitting diodes (OLEDs). The indole-benzimidazole framework has proven to be a promising scaffold for creating such materials. By designing bipolar molecules that incorporate electron-donating and electron-accepting moieties, researchers can achieve materials with wide energy gaps suitable for deep-blue emission.

Derivatives incorporating carbazole (B46965) as an electron donor and a phenanthroimidazole or diphenylimidazole unit as an electron acceptor have been synthesized and tested as emitters in non-doped OLEDs. mdpi.comresearchgate.net These devices have demonstrated impressive performance, achieving deep-blue electroluminescence with Commission Internationale de l'Eclairage (CIE) coordinates around (0.159, 0.080). mdpi.comresearchgate.net One such device exhibited a maximum luminance of 11,364 cd/m² and a maximum external quantum efficiency (EQE) of 4.43%. mdpi.comresearchgate.net

The design of these molecules often includes features like a twisted biphenyl (B1667301) bridge to reduce intermolecular interactions and prevent quenching of the emission in the solid state. mdpi.comresearchgate.net Similarly, phenanthroimidazole derivatives designed with a donor-acceptor structure have been used to create high-performance deep-blue OLEDs with CIE coordinates of (0.15, 0.06), a maximum brightness of 12,984 cd/m², and an EQE of 6.2%. nih.gov These results underscore the potential of the broader benzimidazole family in fabricating efficient and color-pure blue OLEDs. nih.govnsf.gov

Table 2: Electroluminescence Performance of Non-Doped OLEDs Based on Benzimidazole Derivatives

Emitter MaterialMax. Luminance (cd/m²)Max. EQE (%)CIE Coordinates (x, y)Emission Color
BCzB-PPI11,3644.43%(0.159, 0.080)Deep-Blue
Cz-SBDPI12,9846.2%(0.15, 0.06)Deep-Blue
OLED-B3504--Bright Green

Data sourced from studies on carbazole-π-imidazole and phenanthroimidazole derivatives. mdpi.comresearchgate.netnih.govssrn.com

Application as Fluorescent Sensors

The benzimidazole structure is an excellent platform for designing fluorescent chemosensors due to its ability to coordinate with various analytes, particularly metal ions. researchgate.netacs.org The nitrogen atoms within the imidazole (B134444) ring can act as binding sites, and this interaction can significantly alter the photophysical properties of the molecule, leading to a detectable change in fluorescence. researchgate.netnih.gov

Benzimidazole-based sensors have been developed for the selective detection of several metal ions, including zinc (Zn²⁺), copper (Cu²⁺), and cobalt (Co²⁺). researchgate.netnih.govmdpi.com The sensing mechanism can operate in a "turn-on" or "turn-off" fashion. For example, one sensor for Zn²⁺ functions as a "turn-on" chemodosimeter, where the fluorescence is activated by the cleavage of an imine bond catalyzed by the zinc ion. nih.gov Conversely, a novel quinoline-benzimidazole derivative was designed as a "turn-off" probe for Co²⁺, where the fluorescence is quenched upon binding the metal ion due to a photoinduced electron transfer (PET) mechanism. mdpi.com This particular sensor demonstrated high selectivity for cobalt and a low detection limit of 3.56 μmol L⁻¹. mdpi.com

The development of these sensors is critical for applications in environmental monitoring and biological systems, where the ability to selectively detect specific ions in complex mixtures is essential. acs.orgmdpi.com The versatility of the benzimidazole core allows for fine-tuning of the sensor's selectivity and sensitivity through chemical modification. nih.gov

Table 3: Examples of Benzimidazole-Based Fluorescent Sensors

Sensor TypeTarget AnalyteSensing MechanismDetection Limit
Quinoline-benzimidazole derivativeCo²⁺Fluorescence quenching ("turn-off")3.56 μmol L⁻¹
Benzimidazole-based imineCu²⁺Fluorescence quenching ("turn-off")-
Benzimidazole-based Schiff baseZn²⁺Fluorescence enhancement ("turn-on")-

Data compiled from studies on fluorescent chemosensors. researchgate.netnih.govmdpi.com

Potential in Bioimaging Techniques

While direct applications of this compound in bioimaging are still an emerging area of research, the intrinsic photophysical properties of the benzimidazole scaffold make it a highly promising candidate for the development of fluorescent probes for cellular imaging. acs.org The key requirements for a bioimaging agent are strong fluorescence, high quantum yield, good photostability, and the ability to be functionalized for specific targeting within biological systems.

The benzimidazole framework has been noted for its utility in developing probes for visualizing biological analytes. acs.org For instance, related imidazole derivatives, such as nitroimidazoles, have been developed as radiolabeled probes for imaging hypoxia in tumors, demonstrating the value of the imidazole core in creating tools for cellular-level diagnostics. researchgate.net

Given that derivatives of this compound exhibit strong and stable fluorescence, often in the visible spectrum, they possess the fundamental characteristics needed for bioimaging applications. Future research may focus on modifying the core structure with water-solubilizing groups and specific targeting moieties to enable the visualization of cellular components or the tracking of biological processes in real-time.

Coordination Chemistry and Biological Activities of 2 1h Indol 2 Yl 1h Benzo D Imidazole Metal Complexes

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-(1H-indol-2-yl)-1H-benzo[d]imidazole would typically involve the reaction of the ligand with various metal salts (e.g., chlorides, nitrates, or acetates) in a suitable solvent. The resulting complexes would then be characterized using a suite of analytical techniques to confirm their composition and structure. These methods would include elemental analysis, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Despite the straightforward nature of these synthetic approaches, there is a conspicuous absence of published data detailing the synthesis and characterization of Cu(II), Zn(II), Cd(II), Co(II), Ni(II), Pd(II), Pt(II), or Hg(II) complexes with this compound. Research on related compounds, such as those derived from 2-(substituted-1H-pyrazol-4-yl)-1H-benzo[d]imidazoles, has shown the formation of stable complexes with Cu(II) and Ni(II), which were characterized by elemental analysis, molar conductivity, magnetic susceptibility, and various spectroscopic methods. jocpr.com Similarly, studies on Zn(II) complexes with other indole-imidazole hybrid ligands have been reported, confirming their structures through NMR, FT-IR, and ESI-MS spectrometry, as well as single-crystal X-ray diffraction. nih.gov These examples suggest that the title ligand would readily form complexes with a range of transition metals, yet specific experimental data remains to be published.

Ligand Binding Modes and Coordination Geometries

The this compound ligand possesses multiple potential coordination sites, including the imine nitrogen of the benzimidazole (B57391) ring and the amine nitrogen of the indole (B1671886) ring. This allows for various binding modes, such as monodentate or bidentate chelation. The specific coordination mode and the resulting geometry of the metal complex would depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating anions or solvent molecules.

In related benzimidazole derivatives, coordination typically occurs through the tertiary nitrogen atom of the imidazole (B134444) ring. jocpr.com For instance, Cu(II) complexes with 2-(substituted-phenyl)-1H-benzo[d]imidazole ligands have been shown to adopt square planar geometries, while Ni(II) complexes tend to favor tetrahedral arrangements. jocpr.com In the case of Zn(II) complexes with indole-imidazole hybrids, a tetrahedral coordination environment around the zinc ion, involving two imidazole nitrogen atoms and two chloride ions, has been observed. nih.gov X-ray crystallography would be the definitive technique to elucidate the precise binding modes and coordination geometries of metal complexes of this compound, but such structural data is not currently available in the literature.

Electronic Structure Analysis of Metal Complexes (Computational Studies)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, bonding, and reactivity of metal complexes. Such studies can provide valuable insights into the nature of the metal-ligand interactions, orbital contributions, and the distribution of electron density within the molecule.

While DFT studies have been performed on metal complexes of related ligands, for example, to understand the geometry of Hg(II) complexes with indazole ligands ijcce.ac.ir or to investigate the structural and spectroscopic properties of Co(III) and Cu(II) complexes of a benzimidazole-derived imine ligand nih.gov, there is no specific computational research reported for complexes of this compound. Such studies would be instrumental in predicting the electronic properties and potential reactivity of these hypothetical complexes, guiding future synthetic and experimental work.

Enhanced Biological Activities of Metal Complexes Compared to Free Ligands

It is a well-established principle in medicinal inorganic chemistry that the biological activity of an organic ligand can be significantly enhanced upon coordination to a metal ion. This enhancement can be attributed to factors such as changes in the lipophilicity, stereochemistry, and electronic properties of the molecule upon complexation. The resulting metal complexes often exhibit improved antimicrobial, antifungal, or cytoprotective activities compared to the free ligand.

Studies on derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole have demonstrated significant antimicrobial and antibiofilm activities against various bacterial and fungal strains. nih.gov Furthermore, research on Zn(II) complexes of other indole-imidazole hybrids has shown a remarkable increase in cytoprotective activity against oxidative hemolysis compared to the free ligands, with one complex exhibiting activity comparable to the standard antioxidant Trolox. nih.gov These findings strongly suggest that metal complexes of this compound would also exhibit enhanced biological activities. However, without experimental data on these specific complexes, this remains a compelling but unverified hypothesis. The comparative biological evaluation of the title ligand and its metal complexes is a critical area for future investigation.

Q & A

Q. Q1. What are the standard synthetic routes for 2-(1H-indol-2-yl)-1H-benzo[d]imidazole derivatives, and how are their structures confirmed?

Methodology :

  • Multi-step synthesis : Condensation of o-phenylenediamine with indole-2-carboxylic acid derivatives under acidic conditions (e.g., HCl/ethanol) yields the core benzimidazole-indole scaffold. Substituted analogs are synthesized via subsequent reactions, such as hydrazine hydrate treatment (to introduce hydrazinyl groups) or copper-catalyzed cyclization .
  • Analytical validation : Structures are confirmed via 1H/13C NMR (e.g., aromatic protons at δ 7.0–8.5 ppm, NH signals at δ 10.9–12.3 ppm) , IR (N-H stretches at 3395–3464 cm⁻¹, C=N at 1610–1648 cm⁻¹) , and HRMS (e.g., m/z 292.1215 for C₁₆H₁₂N₃O) . Elemental analysis (deviation ≤ ±0.4%) ensures purity .

Biological Activity Evaluation

Q. Q2. How are the antimicrobial and anticancer activities of benzimidazole-indole derivatives evaluated experimentally?

Methodology :

  • Antimicrobial assays : Compounds are tested against S. aureus and S. typhi via broth microdilution (MIC values ≤ 25 µg/mL for derivatives with halogen substituents, e.g., 4-chloro or 4-bromo) .
  • Anticancer screening : Thiazolo[3,2-a]pyrimidine-benzimidazole hybrids (e.g., 6a-q ) are evaluated against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ values < 10 µM for compounds bearing electron-withdrawing groups .

Advanced Synthetic Optimization

Q. Q3. How do solvent and catalyst choices impact yields in benzimidazole-indole synthesis?

Data analysis :

  • Lanthanum chloride catalysis : One-pot synthesis in ethanol at 80°C achieves 85–92% yield for 2-aryl derivatives, compared to 60–75% with traditional HCl catalysis .
  • Solvent effects : Methanol improves hydrazinyl group incorporation (yield 83% for 2-hydrazinyl-1H-benzo[d]imidazole ), while DMF facilitates cyclization in heteroaryl substitutions .

Computational and In-Silico Studies

Q. Q4. What computational strategies are used to predict the binding affinity of benzimidazole-indole derivatives to biological targets?

Methodology :

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates interactions with targets like EGFR (e.g., docking scores ≤ −9.2 kcal/mol for 2-phenyl derivatives binding to ATP pockets) .
  • DFT calculations : B3LYP/6-31G* optimizes geometries, revealing HOMO-LUMO gaps (~4.5 eV) correlating with electron-donating substituents (e.g., methoxy groups) .

Structure-Activity Relationship (SAR) Analysis

Q. Q5. How do substituents on the benzimidazole-indole scaffold influence biological activity?

Key findings :

  • Antimicrobial SAR : Halogenated aryl groups (e.g., 4-chlorophenyl) enhance activity (MIC 12.5 µg/mL vs. S. aureus) by increasing lipophilicity .
  • Anticancer SAR : Electron-withdrawing groups (e.g., nitro at R₃) improve cytotoxicity (IC₅₀ 5.2 µM) by stabilizing charge-transfer interactions with DNA .

Contradictions in Experimental Data

Q. Q6. How can researchers resolve inconsistencies in reported synthetic yields or biological activities?

Case studies :

  • Yield discrepancies : Aryl thiazole-triazole derivatives synthesized via click chemistry show 70–88% yields in DMF vs. 50–65% in ethanol , attributed to solvent polarity effects on cycloaddition kinetics.
  • Biological variability : 4-Fluorophenyl analogs exhibit MIC 25 µg/mL in one study but >100 µg/mL in another , likely due to differences in bacterial strain resistance profiles.

Multi-Step Synthesis Design

Q. Q7. What strategies ensure regioselectivity in multi-step benzimidazole-indole functionalization?

Protocols :

  • Protecting groups : Tosyl chloride protects NH sites during alkylation (e.g., 1-tosyl-2-vinyl-1H-benzo[d]imidazole synthesis) to prevent side reactions .
  • Sequential reactions : Hydrazine-carboxamide intermediates (3a-t ) are condensed with aldehydes/ketones to install arylidene moieties without indole ring decomposition .

Solubility and Formulation Challenges

Q. Q8. How can solubility limitations of benzimidazole-indole derivatives be addressed for in vivo studies?

Solutions :

  • Prodrug design : Esterification (e.g., benzyl 2-(1H-imidazol-1-yl)acetate) improves aqueous solubility by 10-fold .
  • Nanoformulation : SiO₂ nanoparticles enhance bioavailability of hydrophobic derivatives (e.g., 2-(difluoromethyl)phenyl analogs) .

Green Chemistry Approaches

Q. Q9. Are there sustainable methods for synthesizing benzimidazole-indole derivatives?

Innovations :

  • One-pot synthesis : Lanthanum chloride catalysis reduces reaction steps and waste (E-factor ≤ 1.2) .
  • Solvent-free conditions : Microwave-assisted synthesis achieves 80% yield for 2-aryl derivatives without solvents .

Advanced Analytical Techniques

Q. Q10. What advanced techniques validate tautomerism in benzimidazole-indole derivatives?

Methods :

  • VT-NMR : Variable-temperature 1H NMR (e.g., in DMSO-d₆ at 25–80°C) identifies tautomeric equilibria (e.g., 5- vs. 6-methoxy isomers in Compound 3) .
  • X-ray crystallography : Resolves tautomeric structures (e.g., 1-dodecyl-1H-benzo[d]imidazol-2(3H)-one) with bond lengths confirming keto-enol forms .

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